(1RS,2RS)-2-(3-Trifluoromethyl-phenyl)-cyclopropanecarboxylic acid ethyl ester
CAS No.:
Cat. No.: VC16554105
Molecular Formula: C13H13F3O2
Molecular Weight: 258.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H13F3O2 |
---|---|
Molecular Weight | 258.24 g/mol |
IUPAC Name | ethyl (1S,2S)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate |
Standard InChI | InChI=1S/C13H13F3O2/c1-2-18-12(17)11-7-10(11)8-4-3-5-9(6-8)13(14,15)16/h3-6,10-11H,2,7H2,1H3/t10-,11+/m1/s1 |
Standard InChI Key | KNSMQNROMFPXHH-MNOVXSKESA-N |
Isomeric SMILES | CCOC(=O)[C@H]1C[C@@H]1C2=CC(=CC=C2)C(F)(F)F |
Canonical SMILES | CCOC(=O)C1CC1C2=CC(=CC=C2)C(F)(F)F |
Introduction
Molecular Structure and Stereochemical Features
Core Architecture
The compound features a cyclopropane ring fused to a carboxylic acid ethyl ester group at position 1 and a 3-(trifluoromethyl)phenyl moiety at position 2 (Figure 1). The trans configuration of substituents (1RS,2RS) imposes steric constraints that influence conformational flexibility .
Table 1: Molecular Properties
The trifluoromethyl group (-CF₃) introduces strong electron-withdrawing effects, polarizing the aromatic ring and enhancing lipid solubility. This group’s metabolic resistance to oxidative degradation is a critical factor in the compound’s pharmacokinetic profile .
Stereochemical Considerations
The (1RS,2RS) designation indicates a racemic mixture of diastereomers. Chirality at the cyclopropane carbons impacts biological activity; for example, the trans configuration optimizes binding to hydrophobic enzyme pockets compared to cis analogs . Resolution of enantiomers via chiral chromatography or diastereomeric salt formation (e.g., using (S)-1-(1-naphthyl)ethylamine) has achieved enantiomeric excess (ee) >98% in related cyclopropane derivatives .
Synthesis and Manufacturing
Cyclopropanation Strategies
The cyclopropane core is typically constructed via [2+1] cycloaddition or ylide-mediated reactions. A notable method involves treating vinyl pyrimidines with bromoacetate esters in the presence of cesium carbonate, yielding cyclopropane rings with >80% efficiency . For the target compound, a modified approach employs 3-(trifluoromethyl)styrene and ethyl diazoacetate under Rh(II) catalysis:
Table 2: Optimized Reaction Conditions
Parameter | Value | Yield |
---|---|---|
Catalyst | Rh₂(OAc)₄ (1 mol%) | 72% |
Solvent | Dichloromethane | - |
Temperature | 0°C to 25°C | - |
Purification and Scalability
Crude product purification involves acid-base extraction (pH 4) followed by recrystallization from ethyl acetate/hexane. Industrial-scale production faces challenges in diastereomer separation, though simulated moving bed (SMB) chromatography has enabled multi-kilogram batches with ≥99% purity .
Chemical Reactivity and Stability
Ester Hydrolysis
The ethyl ester undergoes alkaline hydrolysis to the carboxylic acid, a reaction critical for prodrug activation. In 2M NaOH at 80°C, conversion reaches 95% within 4 hours . Acidic conditions (HCl/EtOH) conversely yield the ethyl ester upon reflux, demonstrating reversible esterification .
Fluorine-Specific Interactions
The -CF₃ group participates in halogen bonding with protein residues, as evidenced by X-ray crystallography of inhibitor complexes . This interaction enhances binding affinity by 3–5-fold compared to non-fluorinated analogs.
Applications in Drug Discovery
Antiviral Agents
Cyclopropane derivatives inhibit viral proteases by mimicking peptide substrates. In SARS-CoV-2 PLpro assays, the carboxylic acid analog of this compound showed IC₅₀ = 1.2 µM, outperforming lopinavir (IC₅₀ = 8.7 µM) .
Antibacterial Activity
Against methicillin-resistant Staphylococcus aureus (MRSA), the ethyl ester exhibits MIC₉₀ = 16 µg/mL, with the trifluoromethyl group crucial for membrane penetration.
Agricultural Applications
Pesticide Development
The compound’s lipophilicity (LogP = 2.8) facilitates cuticular absorption in insects. Field trials against Aedes aegypti larvae demonstrated 90% mortality at 10 ppm, comparable to permethrin .
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